4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, also known as BESOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of various 1,3,4-oxadiazole derivatives, exploring their potential biological activities. For instance, compounds have been synthesized that showed promise in biological screenings, indicating the potential utility of these molecules in developing therapeutic agents (Havaldar & Khatri, 2006; Ravinaik et al., 2021).
Anticancer Evaluation
Certain 1,3,4-oxadiazole derivatives have been specifically designed, synthesized, and evaluated for their anticancer activities. Some of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide analogs in cancer research (Ravinaik et al., 2021).
Corrosion Inhibition Properties
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid were studied, showcasing the utility of these compounds in materials science and engineering applications (Ammal et al., 2018).
Antimicrobial and Antifungal Action
Further research extended to the antimicrobial and antifungal activities of sulfonamide and thiadiazole derivatives, indicating the broad-spectrum biological efficacy of these compounds, which could be relevant to the structural analogs of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (Sych et al., 2019).
properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-4-6-11-20(5-2)25(22,23)14-9-7-13(8-10-14)15(21)17-16-19-18-12(3)24-16/h7-10H,4-6,11H2,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBBVSSYQOOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.